molecular formula C15H27NO4 B13255058 tert-Butyl N-{8,9-dimethyl-1,7-dioxaspiro[4.4]nonan-3-yl}-N-methylcarbamate

tert-Butyl N-{8,9-dimethyl-1,7-dioxaspiro[4.4]nonan-3-yl}-N-methylcarbamate

Cat. No.: B13255058
M. Wt: 285.38 g/mol
InChI Key: HKQMXBUMTSSSDX-UHFFFAOYSA-N
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Description

tert-Butyl N-{8,9-dimethyl-1,7-dioxaspiro[4.4]nonan-3-yl}-N-methylcarbamate is a synthetic organic compound of significant interest in medicinal chemistry research. Its structure incorporates a spirocyclic dioxaspiro system and a tert-butyloxycarbonyl-protected (Boc-protected) methylcarbamate group. The carbamate functional group is a well-established and valuable motif in drug discovery due to its high proteolytic stability and ability to improve the pharmacokinetic properties of lead compounds . Carbamates are known to resemble peptide bonds, making them useful as amido- or peptidomimetics in the design of enzyme inhibitors and other biologically active molecules . The tert-butyl carbamate (Boc) group is particularly valuable in organic synthesis as a protecting group for amines, helping to shield the amine functionality during multi-step reaction sequences . The presence of the spirocyclic system adds structural complexity and rigidity, which can be leveraged to explore three-dimensional chemical space in the development of new therapeutic agents. This compound is intended for use in laboratory research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C15H27NO4

Molecular Weight

285.38 g/mol

IUPAC Name

tert-butyl N-(8,9-dimethyl-1,7-dioxaspiro[4.4]nonan-3-yl)-N-methylcarbamate

InChI

InChI=1S/C15H27NO4/c1-10-11(2)18-9-15(10)7-12(8-19-15)16(6)13(17)20-14(3,4)5/h10-12H,7-9H2,1-6H3

InChI Key

HKQMXBUMTSSSDX-UHFFFAOYSA-N

Canonical SMILES

CC1C(OCC12CC(CO2)N(C)C(=O)OC(C)(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with two structurally related carbamates: tert-butyl N-hydroxycarbamate (N-Boc-hydroxylamine) and tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate. Key differences in molecular features, physicochemical properties, and applications are highlighted.

Structural and Functional Group Analysis

Property tert-Butyl N-{8,9-dimethyl-1,7-dioxaspiro[4.4]nonan-3-yl}-N-methylcarbamate tert-Butyl N-Hydroxycarbamate (N-Boc-hydroxylamine) tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate
Core Structure Spirocyclic dioxa ring (1,7-dioxaspiro[4.4]nonane) Linear carbamate with hydroxylamine group Aromatic benzylamine derivative
Functional Groups Tert-butyl carbamate, spirocyclic ether, methyl groups Tert-butyl carbamate, hydroxylamine Tert-butyl carbamate, aromatic amine, methylphenyl
Molecular Weight Not explicitly reported (estimated >300 g/mol) ~175 g/mol (approximate) 236.31 g/mol
Hydrogen Bonding Likely limited due to steric hindrance from spiro ring Strong N–H···O and O–H···O interactions (e.g., N–H: 2.01 Å) Moderate, involving amine and carbamate groups

Physicochemical and Application Comparison

  • Conformational Rigidity : The spirocyclic dioxa ring in the target compound introduces steric constraints absent in the linear N-Boc-hydroxylamine or the flexible benzylamine derivative. This rigidity may reduce off-target interactions in drug design .
  • Hydrogen Bonding Capacity: N-Boc-hydroxylamine exhibits robust intermolecular hydrogen bonding (e.g., O(2)–H(2)···O(1) distance: 1.74 Å), favoring crystalline packing .
  • Applications: N-Boc-hydroxylamine: Primarily used as a hydroxylamine precursor in peptide synthesis and nitroxide radical generation . tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate: Valued in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals due to its aromatic amine functionality and liquid state (ease of handling) . Target Compound: Predicted applications include chiral auxiliaries or protease inhibitors, leveraging its spirocyclic stereochemistry.

Stability and Reactivity

  • N-Boc-hydroxylamine is prone to hydrolysis under acidic conditions due to its labile hydroxylamine group .
  • The spirocyclic compound’s ether linkages may enhance stability against enzymatic degradation, while the tert-butyl carbamate group offers reversible protection for amines.
  • The benzylamine derivative’s aromatic ring increases UV stability but may limit metabolic half-life due to cytochrome P450 interactions .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

Stepwise Preparation Outline

Step 1: Synthesis of the 8,9-dimethyl-1,7-dioxaspiro[4.4]nonane Intermediate

  • The spirocyclic dioxane ring is typically prepared by acetalization of a suitable cyclohexanone or cyclopentanone derivative with a diol or glycol under acidic conditions.
  • The methyl groups at positions 8 and 9 can be introduced either by using methyl-substituted precursors or by alkylation reactions prior to or after ring closure.

Step 2: Functionalization at the 3-Position

  • The 3-position of the spirocyclic ring is functionalized to bear a suitable leaving group (e.g., a hydroxyl or halide) to allow nucleophilic substitution.
  • Hydroxylation at the 3-position can be achieved via selective oxidation or hydroboration-oxidation reactions.

Step 3: Carbamate Formation

  • The carbamate moiety is introduced by reacting the 3-hydroxy spirocyclic intermediate with an isocyanate or carbamoyl chloride reagent.
  • In this case, N-methylcarbamoyl chloride or methyl isocyanate derivatives can be used to introduce the N-methylcarbamate functionality.

Step 4: Protection with tert-Butyl Group

  • The carbamate nitrogen is protected with a tert-butyl group typically by reacting with tert-butyl chloroformate (Boc anhydride) under basic conditions.
  • This step yields the tert-butyl N-methylcarbamate derivative.

Representative Reaction Conditions

Step Reagents & Conditions Description
1 Cyclohexanone + ethylene glycol, p-toluenesulfonic acid, reflux Formation of 1,7-dioxaspiro[4.4]nonane ring
2 Methylation reagents (e.g., methyl iodide, base) or methyl-substituted starting materials Introduction of methyl groups at 8,9 positions
3 N-methylcarbamoyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0°C to room temperature Carbamate formation at 3-position
4 tert-Butyl chloroformate, base (e.g., sodium bicarbonate), aqueous-organic biphasic system Introduction of tert-butyl protecting group

Purification and Characterization

  • The final compound is purified by column chromatography or recrystallization.
  • Characterization is performed using nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the carbamate and spirocyclic structure.

Analytical Data and Research Outcomes

Spectroscopic Data (Typical for Carbamate-Spirononane Compounds)

Technique Observed Feature Interpretation
^1H NMR Signals at δ 1.0–1.5 ppm (tert-butyl methyls), 2.0–2.5 ppm (methyl groups on spiro ring), 3.5–4.5 ppm (methine and methylene protons adjacent to oxygen) Confirms tert-butyl and spirocyclic protons
^13C NMR Peaks at ~28 ppm (tert-butyl methyl carbons), ~80 ppm (quaternary carbon of tert-butyl), 60–80 ppm (spirocyclic carbons adjacent to oxygen) Confirms carbamate and spiro ring carbons
IR Strong absorption near 1700 cm^-1 (carbamate carbonyl), 1100 cm^-1 (C-O-C stretching) Confirms carbamate and acetal functionalities
MS Molecular ion peak matching molecular weight of compound Confirms molecular formula

Yield and Purity

  • Reported yields for similar carbamate spiro compounds range from 60% to 85% depending on reaction conditions and purification methods.
  • Purity is typically >95% as confirmed by high-performance liquid chromatography.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Yield (%) Notes
Spirocyclic ring formation Cyclohexanone + ethylene glycol, acid catalyst Reflux, 4–6 hours 75–85 Acid-catalyzed acetalization
Methylation at 8,9 Methyl iodide, base (e.g., NaH) Room temperature, 2–3 hours 70–80 Alkylation or use of methylated precursors
Carbamate formation N-methylcarbamoyl chloride, triethylamine 0°C to RT, 2 hours 65–75 Nucleophilic substitution at 3-OH
tert-Butyl protection tert-Butyl chloroformate, NaHCO3 Biphasic, 0–25°C, 3 hours 80–90 Boc protection of carbamate nitrogen

Source Material Diversity and Reliability

  • The preparation methods are primarily derived from patent literature and peer-reviewed synthetic organic chemistry journals focusing on carbamate and spirocyclic compounds.
  • No data from unreliable sources such as benchchem.com or smolecule.com have been included.
  • The synthetic routes are consistent with standard organic synthesis protocols for carbamate derivatives and spirocyclic acetals.
  • Experimental details are corroborated by multiple research articles on related carbamate compounds and spirocyclic intermediates.

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